[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](2-methylpropyl)amine
Overview
Description
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine is a chemical compound that has garnered interest in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine typically involves the reaction of 2-methyl-3-phenylprop-2-en-1-ol with 2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure environment to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a metal catalyst, can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines and other functionalized compounds.
Scientific Research Applications
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine
- (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride
Uniqueness
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine stands out due to its unique structural features and versatile reactivity
Properties
IUPAC Name |
(E)-2-methyl-N-(2-methylpropyl)-3-phenylprop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(2)10-15-11-13(3)9-14-7-5-4-6-8-14/h4-9,12,15H,10-11H2,1-3H3/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGCYGQKZDNVGW-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=CC1=CC=CC=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C(=C/C1=CC=CC=C1)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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